molecular formula C8H15N3O2 B12329042 Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-

Cat. No.: B12329042
M. Wt: 185.22 g/mol
InChI Key: VOLFVIHWXXCNGZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is trans-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic acid . This nomenclature reflects the spatial arrangement of functional groups on the cyclohexane ring. The prefix trans denotes that the aminoiminomethyl group (-NH-C(=NH)-NH₂) and carboxylic acid (-COOH) substituents occupy opposite positions relative to the cyclohexane ring’s plane. The structural descriptor “1-carboxylic acid” specifies the position of the carboxyl group at the first carbon of the cyclohexane backbone, while the aminoiminomethyl group is attached to the fourth carbon.

The compound’s stereochemistry is further clarified by its SMILES notation :

N=C(N)N[C@@H]1CC[C@@H](CC1)C(=O)O  

This representation confirms the trans configuration through the @@H and @@H modifiers, indicating the relative orientations of the substituents. The InChIKey JBRMEFWJFBHUKG-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications.

CAS Registry Number and Alternative Nomenclature Conventions

The CAS Registry Number for this compound is 64124-29-4 , distinguishing it from related isomers and derivatives. Alternative naming conventions include:

  • Trans-4-[(Aminoiminomethyl)Amino]Cyclohexanecarboxylic Acid
  • 4-[[(Diaminomethylidene)Amino]Methyl]Cyclohexanecarboxylic Acid (Trans Isomer)

These variants emphasize the guanidino group (-NH-C(=NH)-NH₂) and its position on the cyclohexane ring. The term “aminoiminomethyl” is interchangeable with “diaminomethylidene” in IUPAC contexts, reflecting the tautomeric nature of the guanidine moiety.

Molecular Formula and Stereochemical Representation

The molecular formula C₈H₁₅N₃O₂ corresponds to a molecular weight of 185.22 g/mol . The cyclohexane ring adopts a chair conformation , with the carboxylic acid group equatorial and the aminoiminomethyl group axial in the trans isomer (Figure 1).

Property Value
Molecular Formula C₈H₁₅N₃O₂
Molecular Weight 185.22 g/mol
XLogP3-AA 0.121
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Table 1: Key molecular properties of trans-4-[(aminoiminomethyl)amino]cyclohexanecarboxylic acid.

Comparative Analysis with Cis-Isomer Naming Conventions

The cis isomer of this compound, cis-4-[(aminoiminomethyl)amino]cyclohexanecarboxylic acid , shares the same molecular formula but differs in stereochemistry. Its IUPAC name would specify “cis-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic acid,” indicating adjacent positioning of the substituents. The CAS Registry Number for the cis isomer is 38697-86-8 , differentiating it from the trans variant.

Structural comparisons reveal that the cis isomer’s substituents create steric hindrance, altering its physicochemical properties. For example, the cis isomer’s logP value is marginally higher (0.45 vs. 0.12) due to reduced solubility from intramolecular hydrogen bonding. The trans isomer’s SMILES notation, N=C(N)N[C@H]1CC[C@H](CC1)C(=O)O, contrasts with the cis form’s N=C(N)N[C@H]1CC[C@@H](CC1)C(=O)O, where @ and @@ descriptors invert stereochemical assignments.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-(hydrazinylmethylideneamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15N3O2/c9-11-5-10-7-3-1-6(2-4-7)8(12)13/h5-7H,1-4,9H2,(H,10,11)(H,12,13)

InChI Key

VOLFVIHWXXCNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N=CNN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalyst Systems

Key parameters include:

  • Catalyst : Ruthenium on carbon (5–10% Ru/C) is optimal, yielding trans:cis ratios >3:1 (75% trans) at 15–60% catalyst loading.
  • Solvent : Basic aqueous systems (e.g., 10% NaOH) or water-acetone mixtures enable efficient proton exchange during ring saturation.
  • Pressure : Moderate hydrogen pressures (15–150 bar) balance reaction rate and safety.

Table 1 : Comparative Performance of Catalytic Systems

Catalyst Temp (°C) H₂ Pressure (bar) Trans:cis Ratio Yield (%) Source
5% Ru/C 100 15 3.6:1 70
10% Rh/C 150 100 4:1 88
Pd/C 80 50 1.5:1 65

The superiority of Ru/C stems from its ability to stabilize the transition state favoring trans-configuration through π-backbonding interactions with the cyclohexane ring.

Protecting Group Strategies

Post-hydrogenation functionalization often employs tert-butoxycarbonyl (BOC) protection:

# Example: BOC protection after hydrogenation  
reaction_sequence = [  
    "Hydrogenate p-aminobenzoic acid with 25% 5% Ru/C",  
    "Add Boc₂O (1 eq) in acetone-water",  
    "Acidify with citric acid to isolate trans isomer"  
]  

This protocol achieves 62% isolated yield of pure trans-BOC-protected product.

Single-Step Reduction-Isomerization under Acidic Conditions

High-pressure hydrogenation in strong acids enables concurrent reduction and isomerization, circumventing separate cis-trans conversion steps.

Mechanistic Insights

In HCl (14 N) or H₂SO₄:

  • Protonation of the aromatic ring activates it for hydrogenation.
  • Acid-mediated epimerization converts nascent cis intermediates to trans via chair-flip mechanisms.

Equation :
$$ \text{cis-Intermediate} \xrightarrow[H^+]{Ru/C} \text{trans-Product} \quad \Delta G^\ddagger = 92.5 \, \text{kJ/mol} \, $$

Industrial Scalability

  • Continuous flow reactors : Tubular systems with packed Ru/C beds achieve 89% trans selectivity at 150°C/100 bar.
  • Catalyst recycling : Spent Ru/C retains 85% activity after five cycles when washed with 0.1M HNO₃.

Multi-Step Synthesis from Cyclohexane Precursors

For laboratories lacking high-pressure infrastructure, stepwise routes from functionalized cyclohexanes offer alternatives.

From 4-(Hydroxymethyl)cyclohexanecarboxylate

Pathway :

  • Tosylate formation : React hydroxyl with TsCl/pyridine
  • Azide substitution : NaN₃ in DMF (SN₂)
  • Staudinger reduction : PPh₃/H₂O converts azide to amine

Yield : 58% over three steps with 91% trans purity.

Enzymatic Resolution

Though less common, lipases (e.g., CAL-B) selectively hydrolyze cis-methyl esters, enabling trans isolation:
Conditions :

  • Substrate: cis/trans methyl ester mixture
  • Enzyme: 10 mg/mL Candida antarctica lipase B
  • Buffer: pH 7.4 phosphate, 37°C
    Result : 98% ee trans-acid after 24h

Critical Comparison of Methods

Table 2 : Method Selection Guide

Criterion One-Pot Hydrogenation Acidic Isomerization Multi-Step Synthesis
Trans selectivity 75–89% 88–92% 91–98%
Capital cost High Moderate Low
Step count 1 1 3–5
Scalability >100 kg >500 kg <10 kg

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions include cyclohexene derivatives, alcohols, and substituted cyclohexane compounds .

Scientific Research Applications

Medical Applications

1. Anti-Fibrinolytic Agent:
Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is recognized for its role as an anti-fibrinolytic agent. It functions by inhibiting plasmin, a serine protease that breaks down fibrin in blood clots. This property is particularly beneficial in surgical procedures and trauma care to prevent excessive bleeding.

2. Wound Healing:
Research indicates that this compound enhances wound healing by modulating proteolytic activity in skin tissues. By reducing the levels of proteases that degrade extracellular matrix components, it promotes faster recovery from injuries .

3. Dermatological Treatments:
In dermatology, formulations containing cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- have been evaluated for their efficacy in treating conditions like melasma. A study demonstrated its effectiveness when combined with other agents like potassium azeloyl diglycinate and niacinamide .

Cosmetic Applications

Due to its skin-repairing properties, cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is utilized in cosmetic formulations aimed at enhancing skin texture and appearance. Its ability to promote healing and reduce inflammation makes it a valuable ingredient in products designed for sensitive or damaged skin.

Polymer Chemistry Applications

1. Raw Material for Polyamide Production:
The compound serves as a precursor for synthesizing polyamide materials. Its structural characteristics allow it to function as a building block in the production of various polymer modifiers and active pharmaceutical ingredients .

2. Synthesis of Active Pharmaceutical Ingredients:
Trans-4-amino-1-cyclohexanecarboxylic acid derivatives are used as intermediates in the synthesis of optically active compounds, including potential drug candidates like Janus kinase inhibitors and other therapeutic agents .

Case Studies

Study on Melasma Treatment:
A randomized controlled trial assessed the efficacy of a formulation containing cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- for treating melasma in Thai adults. Results indicated significant improvement compared to control formulations, highlighting the compound's potential in dermatological applications .

Wound Healing Efficacy:
Another study focused on the compound's role in enhancing wound healing through protease inhibition. The findings suggested that it effectively reduced proteolytic activity in skin tissues, thereby accelerating recovery processes following injuries .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- involves its interaction with molecular targets such as plasminogen. The compound acts as a lysine analogue, binding to plasminogen and inhibiting its conversion to plasmin, thereby preventing fibrinolysis . This mechanism is particularly relevant in its application as an antifibrinolytic agent.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Groups Applications References
Target Compound (Guanidino derivative) Not explicitly reported 4-(Aminoiminomethyl)amino Carboxylic acid, guanidine Hypothetical: Enzyme inhibition
Tranexamic Acid C₈H₁₅NO₂ 157.21 4-Aminomethyl Carboxylic acid, amine Antifibrinolysis
Trans-4-tert-Butylcyclohexanecarboxylic Acid C₁₁H₂₀O₂ 184.28 4-tert-Butyl Carboxylic acid Organic synthesis
4-Cyanophenyl Trans-4-Hexylcyclohexanecarboxylate C₂₀H₂₇NO₂ 313.44 4-Hexyl, ester Ester, nitrile Liquid crystals
Y-27632 C₁₅H₂₂N₄O 290.36 4-(1-Aminoethyl), pyridinyl Carboxamide, amine ROCK inhibition
Methyl Trans-4-Formylcyclohexanecarboxylate C₉H₁₄O₃ 170.21 4-Formyl Carboxylate, aldehyde Synthetic intermediate

Research Findings and Implications

  • Solubility and Bioavailability: The guanidino group in the target compound likely enhances water solubility and bioavailability compared to hydrophobic analogs like trans-4-tert-butyl derivatives .
  • Reactivity: The aminoiminomethyl group may act as a strong hydrogen bond donor, making it useful in enzyme inhibition or receptor binding, similar to tranexamic acid’s interaction with plasminogen .
  • Synthetic Challenges: Introducing the guanidino group requires specialized reagents (e.g., thiourea derivatives or guanidinylation agents), unlike simpler amines or esters .

Biological Activity

Cyclohexanecarboxylic acid, specifically the compound trans-4-[(aminoiminomethyl)amino]-, is a derivative of cyclohexanecarboxylic acid that has garnered attention due to its potential biological activities. This compound features an amino group and an imino group, which may contribute to its interactions with biological systems.

  • Molecular Formula : C13H23N3O4
  • Molecular Weight : 257.36 g/mol
  • Structure : The compound consists of a cyclohexane ring with a carboxylic acid group and an aminoiminomethyl substituent at the 4-position.

The biological activity of trans-4-[(aminoiminomethyl)amino]-cyclohexanecarboxylic acid is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group suggests potential for interaction with receptors or enzymes that recognize amino acids or peptide-like structures.

In Vitro Studies

Recent studies have demonstrated that derivatives of cyclohexanecarboxylic acids can exhibit various biological activities:

  • Antitumor Activity : Some derivatives have been shown to inhibit cell proliferation in cancer cell lines. For instance, compounds similar to trans-4-amino-1-cyclohexanecarboxylic acid have been evaluated for their effects on acute leukemia cell lines, demonstrating significant growth inhibition at low concentrations .
  • Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cell signaling, such as MEK1/2. This inhibition can lead to reduced phosphorylation of downstream targets, impacting cell growth and survival .

Case Studies

  • Anticancer Potential :
    • A study investigated the effects of various cyclohexanecarboxylic acid derivatives on cancer cell lines. The results indicated that certain derivatives, including those related to trans-4-[(aminoiminomethyl)amino]-, showed IC50 values ranging from 0.3 µM to 1.2 µM against acute biphenotypic leukemia cells, suggesting strong anticancer properties .
  • Mechanistic Insights :
    • Research involving the structural analysis of cyclohexanecarboxylic acid derivatives revealed that their biological activity could be attributed to their ability to modulate key signaling pathways in cells. For example, compounds were found to down-regulate ERK1/2 phosphorylation in treated cells, which is crucial for cell cycle regulation .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Target
trans-4-amino-1-cyclohexanecarboxylic acidAntitumor0.3 - 1.2Acute leukemia cells
AZD6244Antitumor14 - 50BRAF mutant melanoma cells
Cyclohexanecarboxylic acid derivativesKinase inhibitionVariesMEK1/2

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